RC-3095 vs. RC-3125 and RC-3420: Comparative Potency in Inhibiting Bombesin-Stimulated Amylase Release
In a direct head-to-head superfusion assay using isolated rat pancreatic acini, the antagonist RC-3095 (d-Tpi6,Leu13Ψ(CH2NH)Leu14-bombesin-(6-14)) demonstrated superior potency compared to its close structural analog RC-3125 (d-Trp6,Leu13Ψ(CH2NH)Leu14-bombesin-(6-14)) in inhibiting GRP(14-27)-stimulated amylase release [1]. Notably, the analog RC-3420 (d-Trp6,Leu13Ψ(CH2NH)Phe14-bombesin-(6-14)) was found to be even more potent in this specific assay [1].
| Evidence Dimension | Inhibition of GRP(14-27)-induced amylase secretion |
|---|---|
| Target Compound Data | Slightly more potent than RC-3125 |
| Comparator Or Baseline | RC-3125 (d-Trp6 analog) - Lower potency; RC-3420 (d-Trp6, Phe14 analog) - Most potent (IC50 < 1 nM) |
| Quantified Difference | Potency ranking: RC-3420 > RC-3095 > RC-3125 |
| Conditions | Rat pancreatic acini superfusion assay |
Why This Matters
This demonstrates that the N-terminal D-Tpi substitution in RC-3095 confers a distinct potency advantage over the D-Trp analog RC-3125, which is crucial for experimental design when high antagonist activity is required.
- [1] Milovanovic SR, et al. Biological effects and receptor binding affinities of new pseudononapeptide bombesin/GRP receptor antagonists with N‐terminal d‐Trp or d‐Tpi. Scilit. View Source
